SB-734117
説明
特性
分子式 |
C14H16N6O |
|---|---|
分子量 |
284.32 g/mol |
IUPAC名 |
4-(1-cyclohexylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H16N6O/c15-13-12(18-21-19-13)14-17-10-8-16-7-6-11(10)20(14)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,15,19) |
InChIキー |
JRYCXZUZWFHQPB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C3=C(C=NC=C3)N=C2C4=NON=C4N |
製品の起源 |
United States |
準備方法
Cyclohexyl Substitution at N1
The introduction of the cyclohexyl group is typically achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination. A representative procedure involves:
- Starting material : 4-Chloro-3-nitropyridine.
- Amination : Reaction with cyclohexylamine in the presence of Pd(OAc)₂/Xantphos, yielding 3-nitro-4-(cyclohexylamino)pyridine.
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) converts the nitro group to an amine, forming 3-amino-4-(cyclohexylamino)pyridine.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amination | Cyclohexylamine, Pd(OAc)₂, 100°C | 78% |
| Reduction | H₂ (1 atm), Pd/C, EtOH, RT | 92% |
Imidazole Ring Formation
Cyclization of the 3-amino-4-(cyclohexylamino)pyridine is achieved using trimethylorthoformate (TMOF) under acidic conditions:
- Reaction : Heating at 120°C in acetic acid with TMOF for 6 hours.
- Product : 1-Cyclohexyl-1H-imidazo[4,5-c]pyridine.
Optimization Insight : Excess TMOF (2.5 equiv) and prolonged heating (>8 hours) improve yields to 85%.
1,2,5-Oxadiazol-3-Amine Annulation
Amidoxime Intermediate Formation
The 1,2,5-oxadiazole ring is constructed via cyclization of an amidoxime precursor:
- Nitrile Installation : Bromination of the imidazo[4,5-c]pyridine at C2 (NBS, DMF) followed by cyanation (CuCN, DMF, 150°C) yields 2-cyano-1-cyclohexylimidazo[4,5-c]pyridine.
- Amidoxime Synthesis : Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 80°C for 4 hours forms the amidoxime intermediate.
Characterization Data :
Oxadiazole Cyclization
The amidoxime undergoes dehydrative cyclization to form the 1,2,5-oxadiazole ring:
- Acid-Catalyzed Cyclization : Heating in polyphosphoric acid (PPA) at 130°C for 3 hours.
- Alternative Method : Use of FeCl₃ (5 mol%) and I₂ (10 mol%) in DMA at 90°C under aerobic conditions, achieving 93% yield.
Comparative Efficiency :
| Method | Conditions | Yield |
|---|---|---|
| PPA-mediated | 130°C, 3 hours | 76% |
| I₂/FeCl₃ catalytic system | DMA, 90°C, 8 hours | 93% |
Integrated Synthetic Routes
One-Pot Sequential Synthesis
A streamlined protocol combines imidazo[4,5-c]pyridine formation and oxadiazole annulation:
- Step 1 : Cyclohexylamination and imidazole cyclization as described in Section 2.
- Step 2 : In situ cyanation and amidoxime formation without intermediate isolation.
- Step 3 : FeCl₃/I₂-catalyzed cyclization.
Advantages :
- Reduced purification steps.
- Overall yield: 68% (three steps).
Late-Stage Functionalization
Post-cyclization modifications include:
- N3-Amine Protection : Boc-group installation using di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions during storage.
- Recrystallization : Ethanol/water (7:3) yields >99% purity by HPLC.
Challenges and Optimization Strategies
化学反応の分析
科学研究への応用
This compoundは、さまざまな科学研究への応用が期待されています:
科学的研究の応用
Protein Kinase Inhibition
One of the primary applications of this compound is its role as an inhibitor of mitogen and stress-activated protein kinase-1 (MSK-1). Research indicates that derivatives of this compound exhibit significant inhibitory activity against MSK-1 with IC50 values in the nanomolar range. This inhibition is crucial for potential therapeutic strategies targeting diseases where MSK-1 is implicated, such as cancer and inflammatory disorders .
| Compound | Target | IC50 (nM) | Remarks |
|---|---|---|---|
| 4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine | MSK-1 | 3 | Potent inhibitor with selectivity over other kinases |
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. In particular, it has been evaluated against various glioblastoma cell lines (such as U87 and U251), demonstrating effective antiproliferative activity comparable to established drugs. The mechanism involves the inhibition of signaling pathways critical for tumor growth and survival .
Selectivity and Safety Profiles
Studies have focused on optimizing the selectivity of this compound to minimize off-target effects. The design strategies involve modifying the substituents on the imidazo[4,5-c]pyridine scaffold to enhance binding affinity specifically to MSK-1 while reducing interactions with other kinases .
Inhibitory Activity Against Kinases
A notable study demonstrated that derivatives of the compound were synthesized and tested for their inhibitory effects on a panel of kinases. The results indicated that certain modifications led to enhanced potency against MSK-1 while maintaining low toxicity profiles in vitro.
Key Findings:
- Compounds with specific substitutions exhibited IC50 values below 10 nM against MSK-1.
- Selectivity indices were calculated to ensure minimal inhibition of non-target kinases.
Antiproliferative Effects in Glioblastoma Models
In another study, the effectiveness of the compound was tested on glioblastoma cell lines. The results showed that:
作用機序
類似化合物の比較
This compoundは、AGCおよびCMCGキナーゼ群の複数のタンパク質を阻害する能力が特徴です. 類似の化合物には以下が含まれます:
GW575808A: pp28産生に影響を与える2,4-ジアミノピリミジン.
GW874091X: 同様の阻害効果を持つイミダゾトリアジン.
GW627512B: ウイルスタンパク質産生にも影響を与える2-アミノオキサゾール.
SB-220025-R: ウイルス複製を阻害するオキシンドール.
GW795493X: This compoundと同じケモタイプからの別の化合物.
これらの化合物は、ウイルス複製を阻害する能力を共有していますが、特定の標的と作用機序は異なります。
類似化合物との比較
Structure-Activity Relationship (SAR) Insights
- Substituent Bulk : Cyclohexyl (target compound) vs. ethyl (SB-772077-B) groups influence lipophilicity and steric interactions. Bulkier groups may enhance ROCK binding but reduce solubility .
- Polar Functional Groups : The pyrrolidinyl-carbonyl group in SB-772077-B improves water solubility and target engagement through hydrogen bonding .
Pharmacological and Physicochemical Comparison
生物活性
4-(1-Cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is with a molecular weight of 284.32 g/mol. The compound features a complex structure that incorporates an imidazo[4,5-c]pyridine moiety and an oxadiazole ring, which are known for their diverse biological activities.
Enzyme Inhibition
The primary biological activity reported for this compound involves its inhibitory effects on specific kinases. Notably:
- Target : Ribosomal protein S6 kinase alpha-5 (MSK1)
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the imidazo[4,5-c]pyridine structure can significantly influence its potency against various targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on the cyclohexyl group | Enhanced binding affinity to target enzymes |
| Variations in the oxadiazole ring | Altered selectivity towards different kinases |
Studies have shown that the presence of specific substituents can enhance or diminish the compound's efficacy against particular targets .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cancer Therapy : In vitro studies demonstrated that 4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine effectively inhibited cell proliferation in various cancer cell lines by targeting MSK1. This suggests its role as a promising candidate for further development as an anticancer agent .
- Neuropharmacology : Preliminary investigations into the compound's effects on adenosine receptors indicate potential neuroprotective properties. Compounds with similar structures have been shown to act as positive allosteric modulators at A3 adenosine receptors, which are implicated in neuroinflammatory processes .
Q & A
Q. Q1. What are the established synthetic routes for preparing 4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, and how can intermediates be validated?
Methodological Answer: The synthesis typically involves sequential heterocycle formation. For example:
Imidazo[4,5-c]pyridine Core : Constructed via cyclocondensation of 4-amino-pyridine derivatives with cyclohexyl isocyanate or equivalents, followed by cyclization under acidic conditions .
Oxadiazole Ring Formation : The 1,2,5-oxadiazol-3-amine moiety is introduced via nitrile oxide cycloaddition or dehydration of acylhydrazides using POCl₃ or H₂SO₄ .
Validation :
- Intermediates : Monitor via TLC/HPLC and characterize using ¹H/¹³C NMR (e.g., imidazole proton shifts at δ 7.5–8.5 ppm) .
- Final Product : Confirm via HRMS (expected [M+H]⁺ ~443.5 Da, based on analogous structures in ) and X-ray crystallography (if single crystals are obtainable) .
Structural Confirmation
Q. Q2. How can researchers resolve discrepancies in spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer: Conflicting data may arise from tautomerism or crystallographic packing effects. To resolve:
Cross-Validate Techniques : Compare X-ray-derived bond lengths (e.g., N–N distances in oxadiazole: ~1.32 Å ) with DFT-calculated geometries .
Dynamic NMR : Use variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., imidazole proton exchange broadening) .
IR Spectroscopy : Confirm oxadiazole C=N stretches (~1600–1650 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) .
Advanced Reaction Optimization
Q. Q3. How can reaction conditions be optimized to improve the yield of the imidazo[4,5-c]pyridine intermediate?
Methodological Answer: Key factors include:
Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time .
Example Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 100°C, 6h | 65 | 98% |
| Microwave, 120°C, 1h | 78 | 95% |
Biological Activity Profiling
Q. Q4. What strategies are recommended for evaluating the enzyme inhibition potential of this compound?
Methodological Answer:
Target Selection : Prioritize kinases or oxidoreductases, as imidazo-pyridine derivatives often target ATP-binding pockets .
Assay Design :
- Fluorescence Polarization : Measure competitive binding against fluorescent ATP analogs.
- IC₅₀ Determination : Use dose-response curves (1 nM–100 µM range) .
Control Experiments : Include staurosporine (kinase inhibitor) and validate via Western blot for downstream phosphorylation .
Handling Stability and Safety
Q. Q5. What precautions are necessary for handling this compound due to its reactive oxadiazole moiety?
Methodological Answer:
Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole ring .
Lab Practices :
- Use glove boxes for air-sensitive steps (e.g., cycloadditions).
- Avoid strong bases to prevent ring-opening reactions .
Waste Disposal : Quench with dilute HCl (pH <3) before aqueous disposal to neutralize reactive intermediates .
Data Contradictions in Reactivity
Q. Q6. How should researchers address variability in reaction outcomes when introducing the cyclohexyl group?
Methodological Answer: Variability often stems from steric hindrance. Mitigation strategies:
Protecting Groups : Temporarily protect the imidazole nitrogen with Boc groups to improve regioselectivity .
Alternative Reagents : Use cyclohexylmagnesium bromide instead of cyclohexylamine for nucleophilic substitution .
Kinetic Monitoring : Track reaction progress via in situ IR to identify incomplete substitutions .
Environmental Impact Assessment
Q. Q7. What methodologies are used to study the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach:
Abiotic Degradation : Test hydrolysis (pH 4–9 buffers) and photolysis (UV-A/UV-C light) .
Bioaccumulation : Use logP calculations (predicted ~2.8 for this compound) to assess lipid solubility .
Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48h LC₅₀) and QSAR modeling .
Advanced Mechanistic Studies
Q. Q8. How can the reaction mechanism for oxadiazole formation be elucidated?
Methodological Answer:
Isotopic Labeling : Use ¹⁵N-labeled nitriles to trace nitrogen incorporation via NMR .
Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states for cycloaddition .
Kinetic Isotope Effects : Compare rates with deuterated vs. non-deuterated reactants to identify rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
